molecular formula C29H42N6O19S5 B1229927 Gumbaral CAS No. 58994-55-1

Gumbaral

Cat. No. B1229927
CAS RN: 58994-55-1
M. Wt: 939 g/mol
InChI Key: USWRTUGBVMKBJA-INKMGEERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)

Scientific Research Applications

Antidegenerative Effects in Osteoarthritis

Gumbaral, known chemically as ademetionine, has been studied for its potential antidegenerative effects in osteoarthritis. Research using a pharmacological model of osteoarthritis in laboratory animals showed that ademetionine significantly reduced the intensity of degenerative processes in the knee joint. This study confirms the therapeutic potential of ademetionine in treating osteoarthritis, aligning with positive clinical observations and in-vitro results (Kalbhen & Jansen, 1990).

Applications in Genetics Education

While not directly related to this compound, studies in genetics education provide insights into how scientific research principles, such as argumentation and critical analysis, are vital in comprehending complex topics like pharmaceutical applications. For example, a study on high school genetics instruction emphasized the importance of developing and assessing arguments, which can be applied to understanding and evaluating research on pharmaceuticals like this compound (Jiménez-Aleixandre, Rodríguez, & Duschl, 2000).

Insights from Other Gum Research

While not specific to this compound, research on various types of gums, such as gum Arabic and gum Guggul, offer valuable insights into the broader field of gum-based scientific applications. These studies explore the properties, extraction techniques, and potential uses of different gums, providing a context for understanding the diverse applications of gum-derived products in industries ranging from pharmaceuticals to food technology. Notable research includes the optimization of gum extraction techniques and the investigation of gum properties and applications (Harsh et al., 2013), (Musa et al., 2021), and (Deshmukh et al., 2012).

properties

CAS RN

58994-55-1

Molecular Formula

C29H42N6O19S5

Molecular Weight

939 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C15H22N6O5S.2C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;;/m0..../s1

InChI Key

USWRTUGBVMKBJA-INKMGEERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-]

synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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